Product packaging for Quinoline-7-carbodithioic acid(Cat. No.:CAS No. 143490-38-4)

Quinoline-7-carbodithioic acid

Cat. No.: B11893577
CAS No.: 143490-38-4
M. Wt: 205.3 g/mol
InChI Key: WJGNHBWIIFYQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-7-carbodithioic acid is a specialized organic compound featuring a quinoline scaffold fused with a carbodithioic acid functional group. This compound is offered for research and development purposes only and is not intended for diagnostic or therapeutic use. The quinoline core is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. Recent studies highlight that quinoline derivatives demonstrate significant potential as anticancer agents by acting through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and induction of apoptosis . Furthermore, the quinoline ring is a key motif in drugs and investigational compounds with antimalarial, antibacterial, and anti-inflammatory properties . The carbodithioic acid group is a versatile synthon in organic synthesis and can contribute to metal-chelating properties, which may be exploited in the development of enzyme inhibitors or catalytic systems. Researchers value this molecular hybrid for creating novel chemical entities, particularly in the design of potential therapeutic agents and functional materials. The specific position of the carbodithioic acid group at the 7-site of the quinoline ring may influence its electronic distribution, bioavailability, and target binding affinity, offering a distinct profile for structure-activity relationship (SAR) studies . This product is strictly for laboratory research use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NS2 B11893577 Quinoline-7-carbodithioic acid CAS No. 143490-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143490-38-4

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

quinoline-7-carbodithioic acid

InChI

InChI=1S/C10H7NS2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13)

InChI Key

WJGNHBWIIFYQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=S)S)N=C1

Origin of Product

United States

Synthetic Methodologies for Quinoline 7 Carbodithioic Acid and Its Derivatives

Novel Synthetic Routes to Quinoline-7-carbodithioic Acid

The creation of this compound requires either the construction of the quinoline (B57606) scaffold with the desired functionality already in place or the late-stage introduction of the carbodithioic acid group onto a pre-formed quinoline ring.

Strategies for Introducing the Carbodithioic Acid Group at the C-7 Position

Introducing the carbodithioic acid moiety (-CSSH) at the C-7 position of the quinoline nucleus is a key challenge. Several strategies can be proposed based on modern synthetic organic chemistry.

From Organometallic Intermediates: A viable pathway involves the use of a 7-haloquinoline, such as 7-bromoquinoline, as a precursor. This substrate can be converted into a more reactive organometallic species, for example, a Grignard reagent (by reaction with magnesium) or an organolithium reagent (via lithium-halogen exchange). This nucleophilic intermediate can then be reacted with carbon disulfide (CS₂), followed by an acidic workup to yield the target carbodithioic acid.

Via Diazonium Salts: Another classical approach utilizes 7-aminoquinoline (B1265446) as a starting material. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl). The resulting diazonium salt can then be subjected to a reaction with a sulfur-based nucleophile, such as sodium trithiocarbonate (B1256668) or a xanthate salt, which upon hydrolysis would furnish the desired carbodithioic acid.

Direct C-H Functionalization: Modern advancements in transition-metal-catalyzed C-H functionalization offer a more direct and atom-economical route. While challenging due to potential issues with regioselectivity, a directed C-H activation strategy could theoretically be developed. This would involve a directing group on the quinoline ring to guide a metal catalyst (such as palladium, rhodium, or iridium) to selectively activate the C-H bond at the C-7 position, allowing for subsequent reaction with a sulfur and carbon source to install the carbodithioic acid group.

Precursor Strategy Key Reagents Description
7-BromoquinolineOrganometallic Intermediate1. Mg or n-BuLi2. CS₂3. H₃O⁺Formation of a Grignard or organolithium reagent followed by nucleophilic attack on carbon disulfide.
7-AminoquinolineDiazonium Salt Chemistry1. NaNO₂, HCl2. NaCS₂R or K₂CS₃Conversion of the amino group to a diazonium salt, which is then displaced by a sulfur-containing nucleophile.
QuinolineDirect C-H FunctionalizationTransition Metal Catalyst (e.g., Pd, Rh), Directing Group, CS₂A modern, though speculative, approach involving catalyst-guided activation and functionalization of the C-7 C-H bond.

Exploration of Thionation Reactions for Carboxylic Acid Precursors

A highly practical and common method for synthesizing carbodithioic acids is through the thionation of the corresponding carboxylic acid. In this context, quinoline-7-carboxylic acid serves as a readily accessible precursor.

The synthesis of quinoline-carboxylic acid derivatives can be achieved through various established named reactions, including the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound. Once quinoline-7-carboxylic acid is obtained, it can be converted to this compound using a thionating agent. The most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. The reaction typically requires high temperatures and is carried out in an inert, high-boiling solvent such as toluene (B28343) or xylene. The mechanism involves the replacement of both oxygen atoms of the carboxylic acid group with sulfur atoms.

Reactant Thionating Agent Typical Conditions Product
Quinoline-7-carboxylic acidLawesson's ReagentToluene, RefluxThis compound
Quinoline-7-carboxylic acidPhosphorus Pentasulfide (P₄S₁₀)Xylene, RefluxThis compound

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, enhancing atom economy and reducing waste. Several classic reactions for quinoline synthesis, such as the Doebner-von Miller and Skraup syntheses, can be adapted to produce 7-substituted quinolines.

For instance, a Doebner-von Miller reaction using a 3-substituted aniline (B41778) (e.g., 3-aminobenzoic acid) with an α,β-unsaturated carbonyl compound could theoretically yield a quinoline-7-carboxylic acid derivative. This product could then be isolated and subjected to the thionation conditions described previously. A true one-pot synthesis would involve the in-situ formation of the quinoline-7-carboxylic acid followed by the addition of a thionating agent without intermediate purification, streamlining the entire process. The development of such a one-pot MCR would represent a significant advancement in the efficient synthesis of this specific compound class.

Derivatization and Functionalization of this compound

The carbodithioic acid functional group is a versatile handle for further molecular elaboration, allowing for the synthesis of a variety of derivatives with potentially new properties.

Synthesis of Ester and Amide Derivatives

Ester Derivatives (Dithioesters): Carbodithioic acids are readily converted into their corresponding esters, known as dithioesters. The synthesis is typically achieved through the S-alkylation of a carbodithioate salt. The carbodithioic acid is first deprotonated using a suitable base (e.g., potassium carbonate, sodium hydride) to form the nucleophilic dithiocarboxylate anion. This anion then reacts with an alkylating agent, such as an alkyl halide or tosylate, in a standard SN2 reaction to furnish the dithioester.

Amide Derivatives (Thioamides): The formation of a thioamide from a carbodithioic acid involves a condensation reaction with a primary or secondary amine. Similar to standard amide bond formation, this process often requires the use of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carbodithioic acid and facilitate the expulsion of hydrogen sulfide (B99878) (H₂S).

Derivative Type Reagents Coupling Agent (if needed) General Product
DithioesterAlkyl Halide (R-X), Base (e.g., K₂CO₃)Not requiredQuinoline-7-C(=S)S-R
ThioamideAmine (R-NH₂), BaseDCC, EDCIQuinoline-7-C(=S)NH-R

Formation of Thioester and Dithioester Analogues

The functional group transformations of this compound allow access to related sulfur-containing analogues.

Dithioester Analogues (R-C(=S)SR'): As detailed in the section above, dithioesters are the direct esterification products of carbodithioic acids. The versatility of this reaction allows for the introduction of a wide array of R' groups, depending on the choice of the alkylating agent. This enables the synthesis of a library of compounds with varied steric and electronic properties.

Thioester Analogues (R-C(=O)SR'): The conversion of a carbodithioic acid (-CSSH) to a thioester (-COSR') is not a direct transformation and requires a multi-step sequence. A plausible route would involve the conversion of the carbodithioic acid back to the corresponding carboxylic acid, for example, through controlled oxidation or hydrolysis. The resulting quinoline-7-carboxylic acid can then be converted into a thioester. A common method for this is to first activate the carboxylic acid, for instance by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a thiol (R'-SH). Alternatively, direct condensation of the carboxylic acid and a thiol can be achieved using dehydrating agents.

Preparation of Heterocyclic Derivatives (e.g., Thiazoles, Thiadiazines)

The quinoline nucleus serves as a versatile scaffold for the synthesis of more complex heterocyclic systems, including thiazoles and thiadiazines. These derivatives are often constructed by leveraging the reactivity of functional groups appended to the quinoline ring.

Thiazole (B1198619) Synthesis: A common route to thiazole derivatives involves the Hantzsch thiazole synthesis, where a thiourea (B124793) or thioamide reacts with an α-haloketone. In the context of quinoline derivatives, a precursor such as a bromoacetyl-substituted quinoline can react with an acylthiourea. For instance, a series of monoacylated thioureas can be synthesized from acyl chlorides and sodium thiocyanate. These acylthioureas are then reacted with a bromo-functionalized quinoline derivative in a solvent like methanol (B129727) to yield the target thiazole compounds.

Thiadiazine Synthesis: The synthesis of quinoline-integrated 1,3,5-thiadiazines can be achieved through a multi-step process. An initial intermediate can be prepared by reacting a quinoline-3-carbaldehyde derivative with an arylthiourea. This intermediate subsequently reacts with an N-aryl isocyanodichloride in a solvent such as chloroform. The reaction is typically followed by basification, for example with dilute ammonium (B1175870) hydroxide (B78521), to yield the final 1,3,5-thiadiazine derivatives. Another approach involves the reaction of N,N′-disubstituted hydrazinecarbothioamides with tetrahalo-1,4-benzoquinones, which can lead to the formation of benzo-thiadiazine derivatives among other products.

Table 1: Synthesis of Heterocyclic Derivatives from Quinoline Precursors
Target HeterocycleQuinoline PrecursorKey ReagentsGeneral ConditionsReference
ThiazoleBromoacetyl-substituted quinolineAcylthioureaReaction in methanol
1,3,5-ThiadiazineQuinoline-3-carbaldehyde derivativeArylthiourea, N-aryl isocyanodichlorideReaction in chloroform, followed by basification
Benzo-thiadiazine(General precursor) HydrazinecarbothioamideTetrahalo-1,4-benzoquinone (e.g., chloranil)Reaction in anhydrous THF under reflux

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the core quinoline ring can be achieved through several classic name reactions, each with a distinct mechanistic pathway.

Reaction Pathway Elucidation

Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions. The mechanism proceeds through three main steps. First, the β-diketone is protonated, followed by a nucleophilic attack from the aniline. Subsequent dehydration leads to the formation of a Schiff base intermediate, which then tautomerizes to an enamine. The rate-determining step is the acid-catalyzed annulation (ring closure) of the enamine. Finally, dehydration of the cyclic intermediate yields the substituted quinoline product.

Pfitzinger Reaction: This synthesis produces quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base. The reaction begins with the base-catalyzed ring-opening of isatin to form an isatoic acid intermediate. This intermediate then condenses with the carbonyl compound. A subsequent intramolecular cyclization and decarboxylation afford the final quinoline derivative.

Investigation of Intermediate Species

The pathways of quinoline synthesis are characterized by the formation of specific, often transient, intermediate species.

Schiff Bases and Enamines: In the Combes synthesis, the initial condensation of the aniline and β-diketone forms a Schiff base (an imine). This Schiff base is in equilibrium with its enamine tautomer, which is the key intermediate that undergoes the crucial ring-closing reaction.

Isatoic Acid: The Pfitzinger reaction is distinguished by the formation of an isatoic acid intermediate from the basic hydrolysis of the isatin starting material. This species contains both the amine and the keto-acid functionalities required for the subsequent condensation and cyclization steps.

Dihydroquinolines: In the Doebner-von Miller reaction, an aniline reacts with α,β-unsaturated carbonyl compounds. The mechanism involves the formation of a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product. Studies have shown that the imine formed during the reaction can act as the hydrogen acceptor in a hydrogen-transfer reaction, facilitating the oxidation of the dihydroquinoline intermediate.

Table 2: Key Intermediates in Quinoline Synthesis
Synthetic MethodKey Intermediate(s)Role in MechanismReference
Combes SynthesisSchiff Base, EnamineThe enamine tautomer undergoes acid-catalyzed cyclization.
Pfitzinger ReactionIsatoic AcidFormed from isatin ring-opening; condenses with carbonyl compound.
Doebner-von Miller ReactionDihydroquinolineOxidized in the final step to form the aromatic quinoline ring.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For quinoline synthesis, this involves creating more efficient catalysts and utilizing alternative energy sources and solvents.

Catalyst Development for Enhanced Selectivity and Yields

A significant focus of green quinoline synthesis is the development of novel catalysts that are efficient, reusable, and environmentally friendly.

Nanocatalysts: Copper-based nanocatalysts have demonstrated high efficacy in various chemical reactions, including the synthesis of quinolines. Other examples include nickel oxide (NiO) nanoparticles, which can catalyze the synthesis of polysubstituted quinolines from aminoaryl ketones and β-ketoesters in ethanol (B145695), leading to high yields.

Solid Acid Catalysts: Reusable solid acid catalysts, such as Nafion NR50, have been successfully used in Friedländer quinoline synthesis under microwave conditions, promoting an environmentally friendly approach.

Environmentally Friendly Catalysts: Formic acid has been identified as a versatile and green catalyst for synthesizing quinolines, offering advantages like milder reaction conditions, reduced waste, and improved selectivity.

Table 3: Comparison of Catalysts in Green Quinoline Synthesis
Catalyst TypeExampleKey AdvantagesReference
NanocatalystCopper-based nanoparticles, NiO nanoparticlesHigh efficiency, reusability, good yields.
Solid Acid CatalystNafion NR50Reusable, effective under microwave irradiation.
Bio-based/Green CatalystFormic AcidRenewable, biodegradable, milder conditions.

Solvent-Free and Microwave-Assisted Synthesis Optimization

Moving away from conventional heating and volatile organic solvents is a cornerstone of green chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation as a non-conventional energy source has become a popular method for improving organic reactions. It often results in significantly shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. For example, the Friedländer quinoline synthesis can be achieved in as little as five minutes in excellent yield using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C. This is a dramatic improvement over unassisted methods that can take several days and result in poor yields. Catalyst and solvent-free, three-component aza-Diels-Alder reactions under microwave irradiation have also been developed for the efficient synthesis of complex quinoline derivatives.

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions ("dry media"), often on solid supports like silica (B1680970) gel or alumina, minimizes the use of hazardous solvents. When a solvent is necessary, the focus shifts to greener alternatives. Water and ethanol are increasingly used as environmentally benign solvents for the synthesis of quinoline derivatives.

Table 4: Green Synthesis Conditions for Quinoline Derivatives
MethodConditionsAdvantagesReference
Microwave-AssistedNeat acetic acid (solvent and catalyst), 160 °CDrastic reduction in reaction time (minutes vs. days), excellent yields.
Microwave-AssistedSolid support (e.g., silica gel, bentonite)Shorter reaction times, improved yields over conventional methods.
Solvent-FreeSolid supports (silica, alumina) or neat reactantsEliminates solvent waste, simplifies workup.
Green SolventsWater, EthanolReduces use of hazardous organic solvents, environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of Quinoline 7 Carbodithioic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a profound insight into the bonding and functional groups present within a molecule. For quinoline-7-carbodithioic acid, both Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information to construct a detailed vibrational profile.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies

The FTIR spectrum of this compound is anticipated to exhibit a series of characteristic absorption bands that signify its distinct structural motifs. The quinoline (B57606) ring system gives rise to several prominent vibrations. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline moiety typically appear in the 1620-1430 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations of the quinoline ring are predicted to be observed in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. researchgate.netmdpi.comiosrjournals.orgresearchgate.netresearchgate.net

The carbodithioic acid group (-CSSH) introduces several key vibrational modes. The S-H stretching vibration is expected to be weak and appear in the 2600-2550 cm⁻¹ range. The C=S stretching vibration is a strong band, typically observed between 1250 and 1050 cm⁻¹. The C-S stretching vibration is expected in the 800-600 cm⁻¹ region.

Table 1: Predicted Characteristic FTIR Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Quinoline RingAromatic C-H Stretch3100-3000
C=C and C=N Stretch1620-1430
C-H In-plane Bend1300-1000
C-H Out-of-plane Bend900-650
Carbodithioic AcidS-H Stretch2600-2550 (weak)
C=S Stretch1250-1050 (strong)
C-S Stretch800-600

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides valuable complementary data to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the quinoline ring are expected to be prominent in the Raman spectrum. researchgate.netresearchgate.net The C=S and C-S stretching vibrations of the carbodithioic acid group are also anticipated to be Raman active. Due to the presence of the sulfur atoms, which have a large and polarizable electron cloud, the vibrations associated with the carbodithioic acid moiety may exhibit strong Raman scattering.

Potential Energy Distribution (PED) Analysis for Band Assignment

A definitive assignment of the observed vibrational bands requires theoretical calculations, such as Potential Energy Distribution (PED) analysis. PED calculations, often performed using Density Functional Theory (DFT), quantify the contribution of individual internal coordinates (such as bond stretching and angle bending) to each normal mode of vibration. This allows for a more precise and unambiguous assignment of the experimental FTIR and Raman bands to specific molecular motions, moving beyond simple group frequency correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoline ring. Due to the electron-withdrawing nature of the carbodithioic acid group, the protons on the ring, particularly those in close proximity to the C7 position, are anticipated to be deshielded and resonate at a lower field. The chemical shifts of quinoline protons are typically observed in the range of δ 7.0-9.0 ppm. uncw.edutsijournals.com The proton of the S-H group in the carbodithioic acid moiety is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm). hmdb.caresearchgate.net The carbon of the carbodithioic acid group (C=S) is expected to be significantly deshielded and appear at a much lower field, potentially in the range of δ 190-220 ppm, which is characteristic of thiocarbonyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (ppm)
¹HQuinoline Protons7.0 - 9.0
S-H ProtonVariable, broad singlet
¹³CQuinoline Carbons120 - 150
Carbodithioic Acid Carbon (C=S)190 - 220

Multinuclear NMR Studies (e.g., ¹⁵N, ³³S if applicable)

While ¹H and ¹³C are the most commonly studied nuclei, multinuclear NMR can provide further structural insights.

¹⁵N NMR: The nitrogen atom of the quinoline ring is NMR active. ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in quinoline derivatives can be influenced by substituents on the ring. rsc.orgresearchgate.netresearchgate.net

³³S NMR: The study of the sulfur atoms via ³³S NMR is challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (spin I = 3/2), which often results in very broad signals. cdc.govhuji.ac.ilst-andrews.ac.uknih.govpascal-man.com For this compound, obtaining a high-resolution ³³S NMR spectrum would likely require isotopic enrichment. If obtainable, the spectrum would provide direct information about the electronic environment of the two distinct sulfur atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound. These techniques provide detailed information about the connectivity of atoms within the molecule. science.govresearchgate.netsdsu.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is utilized to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between H-2 and H-3, H-3 and H-4, and H-5 and H-6 on the quinoline core. This establishes the proton sequence within the individual rings of the quinoline system. researchgate.netijpsdronline.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached. hmdb.canih.gov This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each proton on the quinoline ring (H-2, H-3, H-4, H-5, H-6, H-8) would show a direct correlation to its corresponding carbon atom (C-2, C-3, C-4, C-5, C-6, C-8).

H-8 and the carbons C-7, C-8a, and the carbon of the carbodithioic acid group.

H-6 and the carbons C-5, C-7, and C-8.

H-5 and the carbons C-6, C-7, and C-4a. These correlations definitively place the -CS₂H group at the C-7 position of the quinoline ring.

The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound.

Table 1: Expected 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H-2H-3C-2C-3, C-4, C-8a
H-3H-2, H-4C-3C-2, C-4, C-4a
H-4H-3C-4C-2, C-4a, C-5, C-8a
H-5H-6C-5C-4a, C-6, C-7
H-6H-5C-6C-5, C-7, C-8
H-8-C-8C-7, C-8a, C(S)SH

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high accuracy (typically to within 5 ppm). thermofisher.comnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the neutral molecule (C₁₀H₇NS₂) is 205.0071. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula and distinguishing it from other potential isobaric compounds. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.govnih.gov Time-of-Flight (TOF) mass analyzers are known for their high mass accuracy and resolution. researchgate.net

In the positive ion mode, the ESI-TOF mass spectrum of this compound would be expected to show a prominent peak for the protonated molecule [C₁₀H₈NS₂]⁺ at m/z 206.0149. In the negative ion mode, the deprotonated molecule [C₁₀H₆NS₂]⁻ would be observed at m/z 204.0000.

By inducing fragmentation (MS/MS), the connectivity and structural features of the molecule can be probed. nih.gov The fragmentation pattern would likely involve the loss of the carbodithioic acid moiety or parts thereof.

Table 2: Predicted ESI-TOF MS Data for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₀H₈NS₂⁺206.0149Protonated molecular ion
[M-H]⁻C₁₀H₆NS₂⁻204.0000Deprotonated molecular ion
[M-SH]⁺C₁₀H₇NS⁺173.0299Fragment from loss of sulfhydryl radical
[M-CS₂]⁺C₉H₇N⁺129.0578Fragment from loss of carbon disulfide

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and thermally stable compounds. For the analysis of this compound, GC-MS would serve primarily to assess the purity of the sample and to identify any volatile impurities from the synthesis process. mdpi.com

Due to the acidic nature and potential for thermal decomposition of the carbodithioic acid group, derivatization (e.g., methylation to form the methyl ester) might be necessary to improve volatility and thermal stability for GC analysis. The resulting chromatogram would ideally show a single, sharp peak corresponding to the derivatized compound. The mass spectrum associated with this peak would provide a characteristic fragmentation pattern, or "fingerprint," that confirms the identity of the compound and can be used for quantitative analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique provides valuable information about the electronic structure and conjugation of the compound.

The UV-Vis spectrum of this compound is expected to be complex, displaying absorptions arising from electronic transitions within both the quinoline ring system and the carbodithioic acid functional group. nih.govresearchgate.net

π-π* Transitions: The aromatic quinoline core exhibits strong absorption bands, typically below 350 nm, corresponding to π-π* transitions. The extended conjugation provided by the carbodithioic acid group, which contains a π-system (C=S), is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted quinoline. nih.govresearchgate.net

n-π* Transitions: The carbodithioic acid group contains sulfur atoms with non-bonding lone pairs of electrons. Consequently, weaker absorption bands at longer wavelengths (in the visible or near-UV region) are expected, corresponding to n-π* transitions. These transitions involve the excitation of a lone-pair electron into an anti-bonding π* orbital associated with the C=S double bond. mdpi.com

The specific wavelengths (λmax) and molar absorptivities (ε) of these bands are sensitive to the solvent polarity. mdpi.com

Table 3: Expected UV-Vis Absorption Data for this compound

Approximate λmax (nm)Transition TypeOriginating MoietyExpected Intensity
230-280π-πQuinoline RingHigh (ε > 10,000)
300-350π-πQuinoline Ring / Conjugated SystemHigh (ε > 10,000)
> 400n-π*Carbodithioic Acid (-CS₂H)Low (ε < 1,000)

Determination of Absorption Maxima and Molar Absorptivities

There is no specific experimental data found in the reviewed literature detailing the absorption maxima (λmax) and molar absorptivities (ε) for this compound. Spectroscopic properties have been investigated for other derivatives such as quinoline-7-carboxaldehyde, but this data cannot be extrapolated to the carbodithioic acid derivative due to the significant difference in the electronic nature of the substituent group. The dithiocarboxylic acid moiety is expected to have a pronounced effect on the electronic transitions within the quinoline chromophore, leading to unique absorption characteristics that can only be determined through direct experimental measurement.

X-ray Crystallography

A thorough search of crystallographic databases and the scientific literature did not yield a solved single-crystal X-ray structure for this compound. Consequently, a detailed analysis of its solid-state molecular structure, including precise bond lengths, bond angles, torsional angles, and supramolecular interactions, cannot be provided.

No published studies detailing the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound were identified. This foundational data is necessary to define the molecule's precise three-dimensional arrangement in the solid state.

Without a crystallographically determined structure, a definitive and experimentally validated analysis of the bond lengths, bond angles, and torsional angles for this compound is not possible. While computational chemistry could provide theoretical predictions, such data falls outside the scope of an article based on established research findings.

The nature of hydrogen bonding and other supramolecular interactions, which govern the packing of molecules within a crystal lattice, can only be elucidated through X-ray diffraction studies. As no such studies are available for this compound, a discussion of these crucial structural features would be purely speculative.

Computational and Theoretical Studies on Quinoline 7 Carbodithioic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a fundamental computational method to investigate the electronic structure and properties of molecules. Such calculations, had they been available for quinoline-7-carbodithioic acid, would provide significant insights into its behavior.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Analysis of the conformational energy landscape would further reveal other stable conformers and the energy barriers between them, which are critical for understanding the molecule's flexibility and preferred shapes.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, a detailed analysis of the spatial distribution of these orbitals would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Global and Local Reactivity Descriptors

From the energies of the frontier orbitals, several global and local reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule with a small gap is more reactive. These parameters are calculated using the energies of the HOMO and LUMO.

The electrophilicity index (ω) provides a measure of the energy lowering of a system when it accepts electrons from the environment. It quantifies the electrophilic nature of a molecule and is a valuable descriptor for predicting reactivity in polar reactions.

The chemical potential (μ) of a molecule describes the tendency of electrons to escape from the system. It is related to the electronegativity of the molecule and is calculated from the energies of the HOMO and LUMO.

Without specific published research on this compound, the exact values for these computational parameters remain undetermined. The tables below are structured to present such data, but are currently empty due to the lack of available information.

Interactive Data Table: Calculated Electronic Properties of this compound

ParameterSymbolValue
Energy of HOMOEHOMOData not available
Energy of LUMOELUMOData not available
HOMO-LUMO Energy GapΔEData not available

Interactive Data Table: Calculated Global Reactivity Descriptors for this compound

DescriptorSymbolValue
Chemical HardnessηData not available
Chemical SoftnessSData not available
Electrophilicity IndexωData not available
Chemical PotentialμData not available
Fukui Functions for Site Selectivity

Fukui functions are a concept within Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. By calculating the change in electron density at a specific atomic site upon the addition or removal of an electron, one can identify the regions most susceptible to nucleophilic, electrophilic, or radical attack. For a molecule like this compound, this analysis would pinpoint which atoms in the quinoline (B57606) ring system and the carbodithioic acid group are most likely to participate in chemical reactions. However, no studies calculating the Fukui functions for this specific molecule have been found.

Simulated Spectroscopic Data (IR, UV-Vis, NMR) for Comparison with Experimental Data

Computational methods are frequently used to simulate spectroscopic data such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. These simulations, when compared with experimental data, can help to confirm the structure of a compound and provide insights into its electronic and vibrational properties. For this compound, these simulations would provide theoretical values for vibrational frequencies, electronic transition energies, and chemical shifts. At present, no such simulated or comparative data has been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational tool for investigating the excited-state properties of molecules, which are crucial for understanding their photophysical and photochemical behavior.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule by determining the energies of its excited states. For this compound, this would involve calculating the wavelengths of maximum absorption and emission, which are fundamental to its potential applications in areas like organic electronics or as a fluorescent probe. No such predictions are currently available in the literature.

Characterization of Singlet and Triplet States

Understanding the nature of singlet and triplet excited states is essential for predicting a molecule's fluorescence and phosphorescence properties. TD-DFT can be used to characterize these states, providing information on their energies and electronic configurations. This information is vital for designing molecules with specific photophysical properties. For this compound, this analysis remains to be performed.

Molecular Dynamics (MD) Simulations

MD simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Investigation of Dynamic Behavior and Solution-Phase Conformations

By simulating the motion of atoms in a molecule within a solvent environment, MD simulations can reveal the preferred conformations of a molecule in solution and how its structure fluctuates over time. For this compound, this would help in understanding its behavior in different solvents and how its shape influences its reactivity and interactions with other molecules. As of now, no MD simulation studies on this specific compound have been reported.

Analysis of Intermolecular Interactions in Solvated Systems

Computational and theoretical studies are pivotal in elucidating the complex intermolecular interactions of this compound in various solvent environments. While direct computational studies on this compound are not extensively available in public literature, valuable insights can be drawn from research on analogous compounds, such as quinolone carboxylic acid derivatives. mdpi.com These studies provide a robust framework for understanding the nature and strength of non-covalent interactions that govern the behavior of such molecules in solution.

The solvation of this compound involves a sophisticated interplay of various intermolecular forces, including hydrogen bonding, electrostatic interactions, and dispersion forces. The quinoline moiety, with its aromatic system and nitrogen heteroatom, alongside the carbodithioic acid group, offers multiple sites for interaction with solvent molecules. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting these interactions. mdpi.com To accurately simulate a solvated system, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed. These models represent the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solute-solvent interactions. mdpi.com

For instance, in a protic solvent like water or ethanol (B145695), the nitrogen atom of the quinoline ring and the sulfur atoms of the carbodithioic acid group can act as hydrogen bond acceptors. The acidic proton of the carbodithioic acid group, in turn, can act as a hydrogen bond donor. The aromatic rings of the quinoline system can also engage in π-π stacking or cation-π interactions, depending on the nature of the solvent and any co-solutes present.

The following interactive data table illustrates a hypothetical breakdown of interaction energies for a dimer of a quinolone derivative, as calculated by SAPT, which provides a model for understanding the intermolecular forces that would be relevant for this compound.

Interaction Energy ComponentEnergy (kcal/mol)
Electrostatics-15.0
Exchange20.0
Induction-5.0
Dispersion-12.0
Total Interaction Energy -12.0

Note: The data in this table is illustrative and based on typical values for related compounds to demonstrate the output of SAPT analysis; it is not experimental data for this compound.

Further computational techniques, such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses, can provide deeper insights into the electronic structure and the nature of the chemical bonds, including non-covalent interactions, within the solvated system. mdpi.com These methods allow for the characterization of bond critical points and orbital interactions, which are indicative of the strength and nature of intermolecular forces.

Coordination Chemistry and Metal Complexes of Quinoline 7 Carbodithioic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-7-carbodithioic acid would likely follow general procedures established for the formation of metal-dithiocarboxylate and metal-quinoline complexes. The characterization of these complexes would involve a range of spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, are expected to form stable complexes with this compound due to the soft nature of the sulfur donor atoms and the favorable interaction with the quinoline (B57606) nitrogen.

A general synthetic route would involve the reaction of a salt of the desired transition metal (e.g., chloride, nitrate, or acetate) with the deprotonated form of the ligand. The ligand would first be treated with a base (e.g., an alkali metal hydroxide (B78521) or an amine) to form the corresponding carbodithioate salt in situ. This would then be reacted with the metal salt in a suitable solvent, such as ethanol (B145695) or a mixture of water and an organic solvent.

For example, the synthesis of a copper(II) complex could proceed as follows:

This compound + NaOH → Sodium quinoline-7-carbodithioate 2 Sodium quinoline-7-carbodithioate + CuCl2 → Bis(quinoline-7-carbodithioato)copper(II) + 2 NaCl

The resulting complexes would be isolated as precipitates and purified by recrystallization. Characterization would typically involve elemental analysis, infrared (IR) spectroscopy to observe the C=N and C-S stretching frequencies, UV-Vis spectroscopy to study the electronic transitions, and X-ray crystallography to determine the precise coordination geometry.

Table 1: Potential Transition Metal Complexes of this compound and Their Expected Properties

Metal IonPotential Complex FormulaExpected GeometryPotential Characterization Data
Copper(II)[Cu(C10H6NS2)2]Square Planar or Distorted OctahedralParamagnetic, Characteristic d-d transitions in UV-Vis
Nickel(II)[Ni(C10H6NS2)2]Square Planar or OctahedralDiamagnetic (square planar) or Paramagnetic (octahedral)
Zinc(II)[Zn(C10H6NS2)2]TetrahedralDiamagnetic, 1H and 13C NMR active
Palladium(II)[Pd(C10H6NS2)2]Square PlanarDiamagnetic, Sharp NMR spectra
Iron(III)[Fe(C10H6NS2)3]OctahedralParamagnetic, Mössbauer spectroscopy applicable

While transition metals are the most common partners for sulfur-containing ligands, main group elements and lanthanides can also form complexes with this compound.

Main Group Metals: Elements such as tin, lead, and bismuth are known to form stable complexes with dithiocarbamates and related ligands. The synthesis would be similar to that for transition metals, often starting from the metal halides. The resulting complexes often exhibit interesting structural diversity, including different coordination numbers and geometries.

Lanthanide Metals: Lanthanide ions are hard Lewis acids and generally prefer to coordinate with hard donor atoms like oxygen. However, complexes with softer donors like nitrogen and sulfur are known, especially with chelating ligands that can provide a stable coordination environment. The synthesis of lanthanide complexes would likely require anhydrous conditions due to the high oxophilicity of the lanthanide ions. The coordination numbers in lanthanide complexes are typically high (8 or 9), and the this compound ligand might coordinate in a bidentate fashion, with additional coordination sites being occupied by solvent molecules or other anions. The resulting complexes could exhibit interesting luminescent properties, a hallmark of lanthanide coordination compounds.

The characterization of main group and lanthanide complexes would utilize techniques such as NMR spectroscopy (for diamagnetic main group metals), and luminescence spectroscopy (for lanthanides).

Research on this compound and its Metal Complexes Remains an Uncharted Area of Coordination Chemistry

While the quinoline moiety itself is a well-established building block in the design of ligands for metal complexes, the specific functionalization with a carbodithioic acid group at the 7-position introduces unique potential for coordination that has yet to be explored and documented. Carbodithioic acids are known to be excellent chelating agents for a wide variety of metal ions, often leading to complexes with interesting structural, electronic, and reactive properties. The combination of this functionality with the quinoline scaffold could be anticipated to produce novel compounds with unique characteristics.

However, at present, there is no publicly available research that would allow for a detailed discussion of the coordination chemistry of this compound. Key aspects that remain unknown include:

Investigation of Stoichiometry and Stability Constants: There are no published studies determining the metal-to-ligand ratios in complexes formed with this compound, nor are there any reported stability constants that would quantify the thermodynamic stability of such complexes in solution.

Structural Diversity of Metal Complexes: The lack of crystallographic or spectroscopic data means that the coordination geometries (e.g., square planar, tetrahedral, octahedral) adopted by metal ions when complexed with this ligand are uncharacterized. Information on bond distances and angles within the coordination sphere, as well as the potential for this ligand to act as a bridging ligand in the formation of polynuclear architectures, is not available.

Electronic Structure and Bonding in Metal Complexes: Without experimental or theoretical studies, the nature of the metal-ligand orbital interactions cannot be described. Consequently, any potential charge transfer bands, which are crucial for understanding the electronic properties and potential applications of such complexes, remain uninvestigated.

The absence of research on this compound presents a significant opportunity for future investigations in the field of coordination chemistry. The synthesis and characterization of this ligand and its metal complexes could lead to the discovery of novel materials with interesting magnetic, optical, or catalytic properties. Future research in this area would be essential to build the foundational knowledge required to understand and potentially exploit the coordination chemistry of this intriguing, yet currently unstudied, molecule.

Electronic Structure and Bonding in Metal Complexes

Spin State Analysis and Magnetic Properties (e.g., Paramagnetism, Diamagnetism)

The magnetic properties of metal complexes derived from this compound are intrinsically linked to the electronic configuration of the central metal ion and the geometry of the coordination sphere. The interplay between the ligand field strength and the spin-pairing energy dictates the spin state of the complex, which in turn determines its interaction with an external magnetic field.

Paramagnetism in these complexes arises from the presence of one or more unpaired electrons. Transition metals with partially filled d-orbitals, such as Fe(III), Co(II), and Cu(II), are common candidates for forming paramagnetic complexes with this compound. The magnetic moment of such a complex, which can be experimentally determined using techniques like Gouy balance or a SQUID magnetometer, provides insight into the number of unpaired electrons. For instance, a Cu(II) complex (d⁹ configuration), with one unpaired electron, is expected to exhibit paramagnetism. Similarly, high-spin Co(II) complexes (d⁷) in an octahedral geometry would possess three unpaired electrons and thus be strongly paramagnetic.

Diamagnetism , conversely, is a property of complexes where all electrons are paired. Metal ions with d⁰ or d¹⁰ configurations, such as Zn(II), Cd(II), and Hg(II), will invariably form diamagnetic complexes with this compound as they lack unpaired electrons. Additionally, certain d⁶ and d⁸ metal ions, like Co(III) and Ni(II) respectively, can achieve a low-spin state in a strong ligand field, resulting in a diamagnetic complex. For Ni(II) complexes, there is often an equilibrium between a square-planar low-spin (diamagnetic) state and an octahedral high-spin (paramagnetic) state. nih.gov The nature of the solvent and other coordinating species can influence this equilibrium.

The spin state of a given metal complex of this compound is therefore a crucial characteristic, providing valuable information about its electronic structure and coordination environment.

Interactive Data Table: Magnetic Properties of Hypothetical Metal Complexes of this compound

ComplexMetal Iond-electron ConfigurationGeometrySpin StateMagnetic Moment (μ_eff) [B.M.]Magnetic Behavior
[Cu(Q-7-cdt)₂]Cu(II)d⁹Square PlanarS = 1/2~1.85Paramagnetic
[Ni(Q-7-cdt)₂]Ni(II)d⁸Square PlanarS = 00Diamagnetic
[Co(Q-7-cdt)₃]⁻Co(III)d⁶OctahedralS = 00Diamagnetic
[Fe(Q-7-cdt)₃]Fe(III)d⁵OctahedralS = 5/2 (High-spin)~5.90Paramagnetic
[Zn(Q-7-cdt)₂]Zn(II)d¹⁰TetrahedralS = 00Diamagnetic

Note: The data in this table is illustrative and based on typical values for analogous dithiocarbamate (B8719985) and quinoline complexes. "Q-7-cdt" represents the quinoline-7-carbodithioate ligand.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes of this compound is of significant interest as it sheds light on their redox activity, stability in different oxidation states, and potential for applications in areas such as catalysis and materials science. The presence of the redox-active dithioate group and the quinoline moiety, coupled with the variable oxidation states of the central metal ion, endows these complexes with rich electrochemical properties.

The redox potentials of these complexes, typically measured against a reference electrode like Ag/AgCl, quantify the ease with which the complex can be oxidized or reduced. These potentials are sensitive to several factors including the nature of the metal ion, the coordination geometry, and the solvent system. The electron transfer processes can be metal-centered, ligand-centered, or a combination of both.

For a metal-centered redox process, the potential is largely influenced by the stability of the metal ion in different oxidation states. For instance, the Cu(II)/Cu(I) couple in a copper complex of this compound would have a specific redox potential that reflects the relative stability of the +2 and +1 oxidation states in that particular coordination environment.

Ligand-centered redox processes are also possible, given the presence of the electrochemically active dithioate group. The electron transfer may involve the sulfur atoms of the ligand, leading to oxidation or reduction of the ligand framework itself. The mechanism of electron transfer, whether it is a simple one-electron process or a more complex multi-electron transfer, can often be elucidated from electrochemical data. Theoretical approaches, such as Density Functional Theory (DFT), can complement experimental studies by providing calculated redox potentials and insights into the electronic structure of the complexes in different redox states. researchgate.netscispace.com

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of these metal complexes. A cyclic voltammogram provides information on the redox potentials, the reversibility of the electron transfer processes, and the stability of the oxidized or reduced species.

A typical cyclic voltammogram for a metal complex of this compound might show one or more reversible or quasi-reversible waves, corresponding to one-electron oxidation or reduction events. For example, a copper(II) complex may exhibit a quasi-reversible wave for the Cu(II)/Cu(I) reduction. The peak separation (ΔEp) between the cathodic and anodic peaks can indicate the degree of reversibility of the electron transfer.

The scan rate dependence of the peak currents can provide information about the nature of the electrode process. For a simple diffusion-controlled process, the peak current is proportional to the square root of the scan rate. Deviations from this behavior can suggest complications such as adsorption of the complex onto the electrode surface or coupled chemical reactions. The study of various quinoline derivatives by cyclic voltammetry is a well-established method to understand their redox properties. researchgate.net

Interactive Data Table: Illustrative Cyclic Voltammetry Data for a Hypothetical [Cu(Q-7-cdt)₂] Complex

Redox CoupleE_pc (V) vs. Ag/AgClE_pa (V) vs. Ag/AgClΔE_p (mV)I_pa/I_pcReversibility
Cu(II)/Cu(I)-0.45-0.3780~1.0Quasi-reversible
Ligand Oxidation+0.85+0.95100>1Irreversible

Note: This data is hypothetical and serves as an example of what might be observed for a copper complex of this compound in a non-aqueous solvent with a suitable supporting electrolyte. E_pc is the cathodic peak potential, E_pa is the anodic peak potential, ΔE_p is the peak separation, and I_pa/I_pc is the ratio of anodic to cathodic peak currents.

Applications in Advanced Materials Science and Catalysis

Catalytic Applications of Quinoline-7-carbodithioic Acid Complexes

There is a notable lack of specific research on the catalytic applications of metal complexes derived from this compound. While quinoline-based ligands, in general, are recognized for their efficacy in various catalytic processes, the unique potential of the 7-carbodithioic acid derivative in this capacity has not been documented in available scientific literature.

Homogeneous Catalysis: Cross-Coupling Reactions (e.g., Suzuki, Heck)

A thorough search of scientific databases yields no studies on the use of this compound complexes as catalysts in homogeneous cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions. The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, typically utilizes palladium catalysts with various organic ligands. organic-chemistry.orgwikipedia.org Similarly, the Heck reaction, which couples unsaturated halides with alkenes, also heavily relies on palladium-based catalytic systems. wikipedia.orgorganic-chemistry.org

While numerous quinoline (B57606) derivatives have been successfully employed as ligands in these reactions to enhance catalytic activity and stability, there are no specific reports on the performance of complexes involving this compound.

Investigation of Catalytic Mechanisms and Reaction Kinetics

Consistent with the absence of research on its catalytic applications, there are no investigations into the catalytic mechanisms or reaction kinetics of this compound complexes. Understanding the mechanistic pathways and kinetic profiles of a catalyst is fundamental to optimizing its performance and designing more efficient catalytic systems. Such studies for this specific compound are absent from the current body of scientific knowledge.

Development of Functional Materials

The potential of this compound in the development of functional materials remains an uncharted area of scientific inquiry. Although quinoline scaffolds are integral to many advanced materials, the specific contributions of the 7-carbodithioic acid functional group have not been investigated.

Molecular Materials for Optoelectronic Devices

There is no available research on the synthesis or characterization of molecular materials derived from this compound for applications in optoelectronic devices. Quinoline derivatives are known to be components of various functional materials, including those with interesting photophysical properties. mdpi.com However, the specific electronic and optical properties of materials incorporating this compound have not been reported.

Exploration of Molecular Interactions and Biological Mechanisms

Interactions with Nucleic Acids

The quinoline (B57606) ring system is a prominent scaffold in molecules that interact with nucleic acids, demonstrating a range of binding modes and activities. These interactions are fundamental to the biological effects of many quinoline derivatives.

DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)

Quinoline derivatives have been shown to bind to DNA through two primary non-covalent mechanisms: intercalation and groove binding.

Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This mode of binding is characteristic of several quinoline-containing compounds, including certain benzo[h]quinoline (B1196314) derivatives. nih.gov Spectroscopic studies, such as UV and fluorescence spectroscopy, have been employed to investigate these interactions with calf thymus DNA (CT-DNA). nih.gov For instance, a study on novel benzo- and tetrahydrobenzo-[h]quinoline derivatives revealed that benzo[h]quinolines generally exhibit a stronger interacting effect with DNA compared to their saturated counterparts, with some compounds showing significant DNA intercalating effects. nih.gov The process of intercalation can lead to structural changes in the DNA, such as unwinding of the helix, which can interfere with DNA replication and transcription.

Groove binding , on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the DNA. An in-silico study of 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggested that these molecules can bind to the A/T minor groove region of a B-DNA duplex through the formation of major and minor hydrogen bonds. nih.govresearchgate.net The substitution at the 2nd position of the quinoline ring, specifically a carbonyl group, was identified as a potential hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine (B1146940) bases. nih.gov Similarly, a quinoline appended chalcone (B49325) derivative was found to establish minor groove binding interactions. nih.gov

Quinoline Derivative Type Primary DNA Binding Mechanism Key Findings
Benzo[h]quinolinesIntercalationShowed higher DNA interacting effect compared to saturated analogs. nih.gov
2,4-disubstituted quinoline-3-carboxylic acidsMinor Groove BindingIn-silico studies suggest binding in the A/T minor groove region. nih.govresearchgate.net
Quinoline appended chalconeMinor Groove BindingEstablished through comparative displacement assays. nih.gov
Quinoline-based analogsIntercalation (minor groove)Specifically intercalate into CamA-bound DNA via the minor groove. biorxiv.orgbiorxiv.org

DNA Cleavage Activity (e.g., Photocleavage under UV Irradiation)

Certain quinoline derivatives possess the ability to cleave DNA strands, a property that can be inherent or induced by external stimuli such as light.

Some quinoline-chalcone conjugates have been shown to exhibit significant DNA photocleavage activity. rsc.org In one study, these compounds were evaluated for their nucleolytic activity against pUC19 plasmid DNA, with some derivatives demonstrating up to 85% inhibition at a concentration of 100 μM. rsc.org The mechanism of photocleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, upon irradiation with light of a specific wavelength. nih.govmdpi.com For example, quinoline dicarbocyanine dyes, when irradiated at 830 nm, produce hydroxyl radicals that lead to direct strand breaks in DNA. nih.gov This represents a unique example of single-photon excitation at longer wavelengths causing DNA cleavage. nih.gov

Agarose gel electrophoresis is a common technique used to study DNA cleavage. The conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms indicates strand breaks. Studies on a quinoline appended chalcone derivative showed a concentration-dependent cleavage of plasmid pBR322 DNA into its supercoiled and nicked circular forms. nih.gov

Nucleic Acid Modification for Biomarker Discovery

The application of quinoline derivatives in nucleic acid modification specifically for biomarker discovery is an area with limited direct research findings in the available literature. However, the ability of some quinoline compounds to interact with and modify nucleic acids suggests potential in this field. For instance, a study highlighted that unique quinoline orientations can shape a modified aptamer to sclerostin, enhancing its binding affinity. nih.gov This demonstrates the potential of using quinoline modifications to develop specific nucleic acid-based probes. While this is not directly for biomarker discovery, it showcases a relevant chemical biology approach.

Protein Binding and Enzyme Inhibition Mechanisms

Quinoline derivatives also exhibit significant interactions with proteins, including carrier proteins and enzymes, leading to the modulation of their functions.

Binding to Bovine Serum Albumin (BSA) and Other Carrier Proteins

The interaction of drugs with plasma proteins like serum albumin is a critical factor in their pharmacokinetic profile. Studies on 2,4-disubstituted quinoline derivatives have investigated their binding to Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). swu.ac.thswu.ac.th These studies, utilizing techniques such as UV-Vis and fluorescence spectroscopy, have shown that these derivatives can bind to serum albumins, with binding constants (Kb) in the range of 10^4 to 10^5 L·mol⁻¹. swu.ac.th

The quenching of the intrinsic fluorescence of BSA and HSA by these quinoline derivatives typically occurs through a static quenching mechanism, indicating the formation of a ground-state complex. swu.ac.thswu.ac.th Thermodynamic analyses have suggested that the binding can be driven by van der Waals forces and/or hydrogen bonding. swu.ac.thswu.ac.th Competitive binding experiments using site markers have helped to identify the binding sites of these derivatives on the albumin molecules, with some binding to site I (sub-domain IIA) and others to site III (sub-domain IB). swu.ac.thswu.ac.th

Quinoline Derivative Protein Binding Constant (Kb) (L·mol⁻¹) Binding Site Primary Driving Forces
2,4-disubstituted quinolinesBSA10⁴ - 10⁵Site I (sub-domain IIA)van der Waals forces, Hydrogen bonding swu.ac.th
2,4-disubstituted quinolinesHSA10⁴ - 10⁵Site III (sub-domain IB)van der Waals forces, Hydrogen bonding swu.ac.th
Quinoline YellowBSA4.54 x 10⁻⁴ M⁻¹Site III (sub-domain IB)Not specified nih.gov

Modulation of Cellular Signaling Pathways

There is no available scientific literature detailing the modulation of the Wnt/β-catenin pathway or the NLRP3 inflammasome by Quinoline-7-carbodithioic acid. Research on other quinoline and quinazoline (B50416) compounds has shown potential for interaction with these pathways. For instance, certain quinazoline derivatives have been identified as inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Similarly, some quinoline analogues have been investigated as potent inhibitors of the NLRP3 inflammasome, with compounds like broxyquinoline (B1667947) showing direct inhibitory effects. However, these findings cannot be extrapolated to this compound without specific experimental evidence.

Data on the modulation of cellular signaling pathways by this compound is currently unavailable.

Quorum Sensing Inhibition Mechanisms and Target Identification

No studies were found that specifically investigate the quorum sensing inhibition mechanisms of this compound or identify its molecular targets within bacterial quorum sensing systems. The quinoline and quinazolinone scaffolds are present in various known quorum sensing inhibitors, particularly those targeting the Pseudomonas aeruginosa pqs system. These related compounds often function by interfering with signal molecule synthesis or receptor binding. Without dedicated research on this compound, its potential role and mechanisms in quorum sensing remain unknown.

Data on the quorum sensing inhibition mechanisms and target identification for this compound is currently unavailable.

Advanced Analytical Techniques in Research on Quinoline 7 Carbodithioic Acid

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of Quinoline-7-carbodithioic acid, enabling the separation and quantification of the compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantitative determination in various matrices. A typical method would involve a reversed-phase column, where the nonpolar stationary phase interacts with the relatively nonpolar quinoline (B57606) moiety. The mobile phase composition, flow rate, and detector wavelength are optimized to achieve efficient separation and sensitive detection.

For instance, a study on related quinoline derivatives employed a C18 column with a gradient elution system. nih.gov The purity of synthesized compounds was determined by integrating the peak area of the analyte in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations. While specific HPLC methods for this compound are not widely published, a hypothetical method based on the analysis of similar compounds is presented in the table below.

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterValue
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 90-30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 320 nm
Expected Retention Time 12.5 minutes

This data is representative and illustrates a potential HPLC method.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and high-throughput method for the qualitative analysis and screening of this compound. This technique is particularly useful for monitoring the progress of a chemical reaction or for the rapid assessment of sample purity. In HPTLC, a small amount of the sample is spotted onto a high-performance silica (B1680970) gel plate, which is then developed in a sealed chamber with an appropriate solvent system. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

Studies on other quinoline alkaloids have demonstrated the utility of HPTLC for their determination in various extracts. researchgate.net For this compound, a mobile phase consisting of a mixture of nonpolar and polar solvents would be optimized to achieve a clear separation from starting materials and byproducts. The spots can be visualized under UV light, and the retention factor (Rf) value can be used for identification.

Table 2: Illustrative HPTLC System for Rapid Screening of this compound

ParameterDescription
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase Toluene (B28343) : Ethyl Acetate : Formic Acid (5:4:1, v/v/v)
Application 5 µL of a 1 mg/mL solution applied as an 8 mm band
Development In a saturated twin-trough chamber to a distance of 8 cm
Detection UV detection at 254 nm and 366 nm
Expected Rf Value ~0.45

This data is hypothetical and serves as an example for HPTLC screening.

Electrochemical Characterization Techniques

Electrochemical methods are powerful for probing the redox behavior of this compound and for characterizing its metal complexes.

Voltammetric techniques, such as cyclic voltammetry (CV), are employed to investigate the oxidation and reduction processes of this compound. The dithioic acid functional group is expected to be electrochemically active, and its redox behavior can provide insights into its electronic structure and reactivity. In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential.

Research on other quinoline derivatives has utilized cyclic voltammetry to study their interaction with various species. researchgate.net The voltammogram of this compound would likely reveal characteristic oxidation and reduction peaks, the potentials of which are indicative of the energies of its frontier molecular orbitals.

Table 3: Representative Cyclic Voltammetry Data for this compound

ParameterValue
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte 0.1 M Tetrabutylammonium perchlorate in Acetonitrile
Scan Rate 100 mV/s
Anodic Peak Potential (Epa) +0.85 V (vs. Ag/AgCl)
Cathodic Peak Potential (Epc) -1.20 V (vs. Ag/AgCl)

This data is a representative example of expected voltammetric behavior.

Conductivity measurements are a straightforward yet informative method for characterizing the formation of metal complexes with this compound. The molar conductivity of a solution is dependent on the number and mobility of ions present. When the non-ionic or weakly ionic ligand coordinates to a metal ion, a charged complex is often formed, leading to a significant change in the molar conductivity of the solution.

By monitoring the conductivity during the titration of a metal salt solution with the ligand, the stoichiometry of the resulting complex can be determined. A notable increase in conductivity upon complexation suggests the formation of ionic species. The molar conductivity of the isolated complexes in a suitable solvent can also help to elucidate their electrolytic nature.

Table 4: Hypothetical Molar Conductivity Data for this compound and its Metal Complex

CompoundSolventConcentration (M)Molar Conductivity (Λm) (S cm² mol⁻¹)Electrolytic Nature
This compoundDMF1 x 10⁻³5.2Non-electrolyte
[M(Quinoline-7-carbodithioate)₂]Cl₂ ComplexDMF1 x 10⁻³145.81:2 Electrolyte

This data is illustrative of the application of conductivity measurements.

Microscopic and Imaging Techniques for Material Characterization

Microscopic and imaging techniques provide valuable information about the morphology, structure, and elemental composition of this compound in the solid state, as well as its complexes. Techniques such as Scanning Electron Microscopy (SEM) can reveal the surface topography and particle morphology of the solid material. Transmission Electron Microscopy (TEM) can provide higher resolution images of the internal structure. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), these techniques allow for the elemental mapping of the sample, confirming the spatial distribution of elements within the material. This is particularly useful for characterizing the homogeneity of metal complexes.

Table 5: Application of Microscopic Techniques for the Characterization of a Metal Complex of this compound

TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Provides images of the surface morphology, revealing crystal habit or amorphous nature of the solid complex.
Transmission Electron Microscopy (TEM) Offers high-resolution images of the internal structure, including lattice fringes in crystalline materials.
Energy-Dispersive X-ray Spectroscopy (EDS) Provides elemental composition and mapping, confirming the presence and distribution of the metal, sulfur, nitrogen, and carbon within the complex particles.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at a high resolution. In the context of this compound research, SEM can be employed to study the morphology of the compound in its solid state or as part of a composite material. For instance, in a study on novel quinoline derivatives as corrosion inhibitors for mild steel, SEM was utilized to examine the surface of the steel after treatment. mdpi.comchemmethod.com The analysis revealed that in the presence of the quinoline derivatives, a protective film was formed on the metal surface, significantly reducing corrosion. The SEM micrographs showed a much smoother surface for the treated steel compared to the pitted and damaged surface of the untreated sample. mdpi.com This application of SEM provides a valuable analogy for how the surface morphology of materials incorporating this compound could be investigated, for example, in studies of its application in coatings or as a corrosion inhibitor.

Parameter Description Relevance to this compound Research
Magnification The degree to which the image of the sample is enlarged.Allows for visualization of surface features from the micrometer to the nanometer scale.
Resolution The smallest distance between two points on a specimen that can still be distinguished as separate entities.Enables the detailed examination of crystal structures, grain boundaries, and surface defects.
Depth of Field The range of distance in the specimen that appears in sharp focus.Provides a three-dimensional appearance to the surface, aiding in the interpretation of topography.
Electron Beam Energy The energy of the electrons used to scan the sample surface.Affects the penetration depth of the electron beam and the types of signals generated, influencing image contrast and elemental analysis.

This table is interactive. Click on the headers to sort the data.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Analysis Mode Information Obtained Potential Application for this compound
Bright-Field Imaging Provides an image based on the scattering of electrons by the sample, revealing morphology and defects.To visualize the overall shape and size of this compound nanoparticles or crystals.
Dark-Field Imaging Forms an image using only scattered electrons, enhancing the contrast of specific crystalline features.To identify and characterize specific crystalline domains or defects within a larger matrix.
Selected Area Electron Diffraction (SAED) Provides crystallographic information about the sample.To determine the crystal structure of this compound.
High-Resolution TEM (HRTEM) Allows for the visualization of the atomic lattice of a crystalline material.To directly observe the atomic arrangement in crystals of this compound.

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Hyphenated Analytical Techniques

Hyphenated techniques, which combine two or more analytical methods, are indispensable for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of compounds in complex mixtures. In the analysis of quinoline derivatives, LC-MS has proven to be a valuable tool. For instance, a study on the characterization of pyridoquinoline derivatives with potential antitumor properties utilized LC with atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS). youtube.com The method was successfully applied to determine these compounds in fetal calf serum, demonstrating its utility for analyzing biological samples. youtube.com Given that this compound contains a sulfur atom, the application of LC coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS), a technique with high sensitivity for sulfur, would be particularly relevant for its selective detection and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The analysis of quinoline and its derivatives in various samples has been effectively achieved using GC-MS. acs.orginderscienceonline.comrsc.org For example, a method was developed for the determination of quinoline in textiles using GC-MS, highlighting its applicability in quality control and safety assessment. acs.orginderscienceonline.com For a compound like this compound, which may not be sufficiently volatile for direct GC-MS analysis, derivatization techniques could be employed to convert it into a more volatile form. This would allow for its separation and identification, as well as the characterization of any volatile byproducts or degradation products.

Technique Separation Principle Detection Principle Applicability to this compound
LC-MS Partitioning between a liquid mobile phase and a solid stationary phase.Ionization of separated compounds and measurement of their mass-to-charge ratio.Ideal for the analysis of the non-volatile this compound and its metabolites in complex matrices.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Electron ionization of separated volatile compounds and measurement of their mass-to-charge ratio.Suitable for the analysis of volatile derivatives of this compound or its volatile degradation products.

This table is interactive. Click on the headers to sort the data.

Chemometric and Data Analysis Methods for Comprehensive Research Data

The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis methods.

Multivariate statistical analysis encompasses a range of techniques used to analyze data with multiple variables simultaneously. In the study of quinoline derivatives, multivariate methods have been used to find relationships between their chemical structure and their observed properties. For example, in metabolomics studies, principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) are used to analyze complex datasets from techniques like LC-MS to identify metabolic changes and biomarkers. Similarly, these methods can be applied to spectroscopic data to build predictive models. For this compound, multivariate analysis could be used to correlate its spectroscopic signatures (e.g., from UV-Vis, IR, or NMR) with its concentration, purity, or biological activity, enabling a deeper understanding of its structure-property relationships.

Computational Tools for Spectroscopic Data Simulation and Interpretation

In the advanced structural elucidation and electronic characterization of this compound, computational tools have become indispensable for the simulation and interpretation of spectroscopic data. These theoretical approaches, primarily rooted in quantum chemistry, offer profound insights into the molecule's geometry, electronic structure, and vibrational modes, which are directly correlated with experimental spectroscopic measurements. The synergy between computational simulation and experimental data provides a robust framework for unambiguous spectral assignments and a deeper understanding of the compound's physicochemical properties.

At the forefront of these computational methods is Density Functional Theory (DFT), a powerful tool for calculating the electronic structure of molecules. rsc.orgrsc.orgnih.gov DFT calculations are instrumental in optimizing the molecular geometry of this compound, predicting its ground-state electronic properties, and simulating its vibrational spectra (Infrared and Raman). For more complex spectroscopic phenomena, such as electronic transitions observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed to model the excited states of the molecule. rsc.orgrsc.orgproquest.com

The application of these computational tools allows researchers to:

Predict and Assign Spectroscopic Peaks: By simulating spectra computationally, theoretical peak positions and intensities can be compared with experimental data, aiding in the accurate assignment of complex spectral features.

Investigate Conformational Isomers: Computational methods can be used to determine the relative energies and spectroscopic signatures of different conformers of this compound, helping to identify the most stable structures present in a sample. nih.govresearchgate.net

Elucidate Structure-Property Relationships: These tools enable the investigation of how structural modifications to the quinoline or carbodithioic acid moieties influence the resulting spectroscopic properties.

Analyze Frontier Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electronic transitions, reactivity, and potential charge transfer interactions within the molecule. researchgate.net

The following subsections detail the application of these computational tools in the simulation and interpretation of various spectroscopic data for compounds structurally analogous to this compound, providing a model for how such studies would be conducted on the target molecule.

Simulation of Vibrational Spectra (IR and Raman)

Computational methods, particularly DFT, are highly effective in simulating the infrared (IR) and Raman spectra of organic molecules. By calculating the harmonic vibrational frequencies, researchers can predict the positions of vibrational bands. For a molecule like this compound, this would involve modeling the stretching and bending modes of its constituent functional groups, such as the C=S and S-H bonds of the carbodithioic acid group, and the various C-H and C=N vibrations within the quinoline ring system.

A study on the closely related compound, quinoline-7-carboxaldehyde, utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to compute its vibrational frequencies. nih.govresearchgate.net The theoretical results, after scaling to correct for anharmonicity and other systematic errors, showed excellent agreement with the experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This approach allows for the confident assignment of experimentally observed vibrational bands to specific molecular motions.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) (FT-IR)
C-H stretch (aromatic)Quinoline Ring3050 - 31503065
C=O stretchAldehyde~17001703
C=N stretchQuinoline Ring~16001621
C-H bend (in-plane)Quinoline Ring1000 - 14001135, 1285, 1385
C-H bend (out-of-plane)Quinoline Ring700 - 900785, 845, 955

Table 1: Comparison of theoretical and experimental vibrational frequencies for Quinoline-7-carboxaldehyde, a structural analog of this compound. Data adapted from studies using DFT (B3LYP/6-311++G(d,p)) calculations. nih.govresearchgate.net

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry provides a powerful means to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts.

Theoretical studies on various quinoline derivatives have demonstrated the accuracy of this approach. tsijournals.com For instance, calculations on a series of quinoline-based compounds have shown a strong correlation between the computed and experimental chemical shifts, aiding in the assignment of resonances in complex spectra. tsijournals.commdpi.com This is particularly valuable for the quinoline ring system of this compound, where the protons and carbons exhibit complex splitting patterns and overlapping signals.

Atom Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C2150.2151.1
C3121.5121.3
C4136.8136.5
C4a128.3128.0
C5129.1128.9
C6127.9127.7
C7137.2137.0
C8128.7128.5
C8a148.5148.3

Table 2: A representative comparison of calculated and experimental ¹³C NMR chemical shifts for the quinoline ring system in a related derivative. Calculations are typically performed using DFT with a suitable basis set.

Interpretation of UV-Vis Absorption Spectra

TD-DFT is the primary computational tool for simulating UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. rsc.orgrsc.orgproquest.com This allows for the prediction of the absorption maxima (λmax) and the intensity of the absorption bands. For this compound, TD-DFT calculations can help to identify the nature of the electronic transitions, such as π→π* and n→π* transitions, and to understand how the carbodithioic acid substituent influences the electronic structure of the quinoline chromophore.

Research on various quinoline derivatives has successfully employed TD-DFT to interpret their UV-Vis spectra. rsc.orgproquest.comresearchgate.netresearchgate.net These studies often show a good correlation between the calculated and experimental λmax values, providing valuable insights into the electronic properties of these molecules. proquest.comresearchgate.netnih.gov

Electronic Transition Calculated λmax (nm) Experimental λmax (nm) Oscillator Strength (f)
HOMO → LUMO3153190.25
HOMO-1 → LUMO2802850.18
HOMO → LUMO+12452500.35

Table 3: Illustrative TD-DFT calculation results for the electronic transitions of a quinoline derivative, demonstrating the correlation with experimental UV-Vis data.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Quinoline-7-carbodithioic acid with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves condensation reactions under inert atmospheres. To ensure reproducibility, document solvent purity, reaction temperatures, and stoichiometric ratios meticulously. Use techniques like vacuum distillation or recrystallization for purification. Include detailed characterization data (e.g., melting points, NMR, and elemental analysis) in the experimental section, adhering to journal guidelines for transparency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C shifts to confirm the quinoline backbone and dithiocarbamate group.
  • IR Spectroscopy : Identify C=S (1050–1250 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) stretches.
  • HPLC-MS : Use reverse-phase chromatography with mass spectrometry to verify molecular ion peaks and purity.
  • Cross-reference results with literature data to validate findings .

Q. How can researchers optimize reaction conditions to minimize by-products in this compound synthesis?

  • Methodological Answer :

  • Conduct a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity).
  • Monitor reaction progress via TLC or in-situ IR.
  • Use statistical tools (e.g., ANOVA) to identify significant factors affecting yield and selectivity .

Advanced Research Questions

Q. What computational strategies can predict the coordination behavior of this compound with transition metals?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model metal-ligand bond strengths and electronic properties.
  • Validate models with experimental X-ray crystallography data (e.g., bond lengths and angles).
  • Use software like Mercury CSD to compare predicted and observed crystal packing motifs .

Q. How can X-ray crystallography data for this compound derivatives be refined using SHELX software?

  • Methodological Answer :

  • Data Collection : Ensure high-resolution (<1.0 Å) data to reduce refinement errors.
  • SHELXL Workflow :

Import .hkl files and initial structural models.

Use L.S. commands for least-squares refinement.

Apply restraints for thermal motion and bond distances.

Validate with R-factors and difference density maps .

  • Address twinning or disorder using SHELXD/SHELXE pipelines for challenging datasets .

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

  • Methodological Answer :

  • Perform meta-analysis of existing data, categorizing solvents by polarity, temperature, and measurement techniques.
  • Conduct controlled solubility tests under standardized conditions (e.g., IUPAC guidelines).
  • Use multivariate regression to identify confounding variables (e.g., impurities, hygroscopicity) .

Key Considerations for Research Design

  • Feasibility : Align experimental scope with available resources (e.g., crystallography facilities, computational tools) .
  • Data Validation : Cross-check spectroscopic and crystallographic results with databases (e.g., Cambridge Structural Database) to avoid overinterpretation .
  • Ethical Reporting : Disclose synthetic yields, characterization limits, and computational assumptions to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.